molecular formula C14H23BO2 B6199201 2-{bicyclo[3.2.1]oct-2-en-3-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 219489-11-9

2-{bicyclo[3.2.1]oct-2-en-3-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B6199201
CAS No.: 219489-11-9
M. Wt: 234.1
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Description

2-{bicyclo[321]oct-2-en-3-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing organic compound It features a bicyclo[321]octane framework fused with a dioxaborolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{bicyclo[3.2.1]oct-2-en-3-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves a multi-step process. One common method includes the formation of the bicyclo[3.2.1]octane core through a [5+2] cascade reaction. This reaction is solvent-dependent and involves oxidative dearomatization, leading to the formation of diversely functionalized bicyclo[3.2.1]octane skeletons .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above could be explored for industrial applications, focusing on optimizing reaction conditions and yields.

Chemical Reactions Analysis

Types of Reactions

2-{bicyclo[3.2.1]oct-2-en-3-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can modify the bicyclo[3.2.1]octane core, potentially leading to ring-opening or other structural changes.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

2-{bicyclo[3.2.1]oct-2-en-3-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:

    Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Materials Science: Its unique structure makes it a candidate for developing new materials with specific properties, such as polymers and nanomaterials.

    Biological Studies: The compound’s potential biological activity is being explored, including its interactions with various biomolecules.

Mechanism of Action

The mechanism by which 2-{bicyclo[3.2.1]oct-2-en-3-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves its ability to participate in various chemical reactions. The bicyclo[3.2.1]octane core provides a rigid framework, while the dioxaborolane ring can interact with different molecular targets. These interactions can influence molecular pathways, potentially leading to biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{bicyclo[3.2.1]oct-2-en-3-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of the dioxaborolane ring, which imparts distinct chemical reactivity and potential applications compared to other bicyclo[3.2.1]octane derivatives.

Properties

CAS No.

219489-11-9

Molecular Formula

C14H23BO2

Molecular Weight

234.1

Purity

95

Origin of Product

United States

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